molecular formula C21H15F3N4O2 B2576028 3-(pyridin-3-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946371-13-7

3-(pyridin-3-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2576028
CAS No.: 946371-13-7
M. Wt: 412.372
InChI Key: LNUZHULQTCUGRB-UHFFFAOYSA-N
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Description

This compound is a pyrido[3,2-d]pyrimidine derivative. Pyrido[3,2-d]pyrimidines are a class of compounds that have been studied for their potential medicinal properties . They are characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused to a pyridine ring (a six-membered ring with one nitrogen atom).

Scientific Research Applications

Synthesis and Characterization

A straightforward synthesis route for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been developed, which shows significant variation in biopharmaceutical properties, including solubility, permeability, and intrinsic clearance values. This highlights their potential in drug design and pharmacological studies due to the structural diversity and varied ADME properties (Jatczak et al., 2014).

Chemical Structure and Hydrogen Bonding

The chemical structure and hydrogen bonding capabilities of compounds related to 3-(pyridin-3-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione have been explored. For instance, the title co-crystal involving benzoic acid and a pyridopyrimidine derivative demonstrated the formation of extended ribbons through hydrogen bonds, underscoring the importance of such interactions in molecular assembly and crystal engineering (Lemmerer & Bourne, 2012).

Urease Inhibition

Synthesized pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives have shown urease inhibition activity, which is significant for medicinal chemistry, especially in the development of treatments for diseases caused by urease-producing bacteria (Rauf et al., 2010).

Antithrombotic Properties

The conversion of specific pyridopyrimidine derivatives to antithrombotic compounds highlights their potential in the development of new treatments for thrombosis. This research has paved the way for synthesizing compounds with favorable cerebral and peripheral effects, further expanding the therapeutic applications of pyridopyrimidine derivatives (Furrer et al., 1994).

Novel Synthetic Approaches

Efficient synthesis of pyrido[2,3-d]pyrimidines and their derivatives without the use of a catalyst in water has been reported, showcasing a green chemistry approach to synthesizing these compounds. Such methodologies are crucial for sustainable and eco-friendly chemical synthesis (Rahmati & Khalesi, 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrido[3,2-d]pyrimidines have been studied for a variety of biological activities, including as kinase inhibitors .

Properties

IUPAC Name

3-(pyridin-3-ylmethyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c22-21(23,24)16-7-5-14(6-8-16)12-27-17-4-2-10-26-18(17)19(29)28(20(27)30)13-15-3-1-9-25-11-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUZHULQTCUGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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